3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride
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Overview
Description
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound with a cyclopropane ring substituted with an acetyl group and a carbonyl chloride group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the reaction of 3-acetyl-2,2-dimethylcyclopropane with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
3-Acetyl-2,2-dimethylcyclopropane+SOCl2→3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents can convert the acetyl group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Scientific Research Applications
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The reactivity of 3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is primarily due to the presence of the carbonyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The acetyl group can also participate in reactions, such as oxidation and reduction, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylate
- 3-Acetyl-2,2-dimethylcyclopropane-1-carbonitrile
- 2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione
Uniqueness
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is unique due to the presence of both an acetyl group and a carbonyl chloride group on the cyclopropane ring. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, reduction, and oxidation, sets it apart from similar compounds.
Properties
CAS No. |
76842-23-4 |
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Molecular Formula |
C8H11ClO2 |
Molecular Weight |
174.62 g/mol |
IUPAC Name |
3-acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO2/c1-4(10)5-6(7(9)11)8(5,2)3/h5-6H,1-3H3 |
InChI Key |
REUKMMPLGNGKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C1(C)C)C(=O)Cl |
Origin of Product |
United States |
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